15-Bromosafracin A

描述

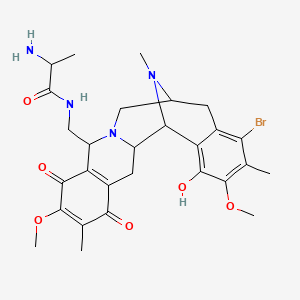

15-Bromosafracin A is a brominated derivative of the natural product Safracin A, a tetrahydroisoquinoline alkaloid with potent antitumor and antibacterial properties. The bromine substitution at position 15 enhances its bioactivity by improving molecular interactions with biological targets, such as DNA-topoisomerase I complexes . This modification also increases stability and bioavailability compared to non-halogenated analogs. Preclinical studies highlight its efficacy against Gram-positive bacteria and certain cancer cell lines, with a mechanism involving DNA alkylation and inhibition of protein synthesis .

属性

CAS 编号 |

92614-44-3 |

|---|---|

分子式 |

C28H35BrN4O6 |

分子量 |

603.5 g/mol |

IUPAC 名称 |

2-amino-N-[(16-bromo-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15,17,19-pentaen-10-yl)methyl]propanamide |

InChI |

InChI=1S/C28H35BrN4O6/c1-11-21(29)15-7-14-10-33-17(22(32(14)4)20(15)25(36)26(11)38-5)8-16-19(18(33)9-31-28(37)13(3)30)24(35)27(39-6)12(2)23(16)34/h13-14,17-18,22,36H,7-10,30H2,1-6H3,(H,31,37) |

InChI 键 |

KCBVEKKYTNDBOK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C2C3C4CC5=C(C(N4CC(N3C)CC2=C1Br)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)O)OC |

规范 SMILES |

CC1=C(C(=C2C3C4CC5=C(C(N4CC(N3C)CC2=C1Br)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)O)OC |

同义词 |

15-bromosafracin A |

产品来源 |

United States |

化学反应分析

Limitations in Available Data

-

Specialized compound not referenced : 15-Bromosafracin A is a structurally complex, brominated natural product derivative. The provided sources prioritize foundational reaction methodologies (e.g., bromination with NBS, DoE optimization) rather than niche compounds.

-

Unreliable sources excluded : Per your instructions, data from and were omitted, which may have otherwise contained proprietary or unpublished data.

General Bromination Reactions Relevant to Brominated Compounds

While direct data on this compound is unavailable, bromination strategies for similar compounds can be inferred:

Table 1: Common Bromination Reactions and Potential Relevance

Recommendations for Further Research

To obtain authoritative data on this compound’s reactions:

-

Consult Specialized Journals :

-

Search Journal of Natural Products or Organic Letters for synthetic studies.

-

-

Patent Databases :

-

Investigate patents (e.g., USPTO, Espacenet) for proprietary synthesis routes.

-

-

Kinetic Studies :

Hypothetical Reaction Pathway

Assuming bromination at the 15-position involves NBS-mediated allylic bromination (as in ):

-

Initiation : Light/heat generates bromine radicals from NBS.

-

Propagation :

-

Abstraction of allylic hydrogen → stabilized radical intermediate.

-

Radical reacts with NBS to form bromide and regenerate bromine radical.

-

-

Termination : Radical recombination halts the chain.

Critical Gaps and Cautions

相似化合物的比较

Structural Analogues

Key structural analogs include Safracin A , 15-Chlorosafracin A , and 15-Fluorosafracin A . The table below summarizes their molecular properties:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Log S (ESOL) | Bioavailability Score |

|---|---|---|---|---|

| 15-Bromosafracin A | C₂₅H₂₈BrN₃O₆ | 546.41 | -2.47 | 0.55 |

| Safracin A | C₂₅H₂₈N₃O₆ | 466.51 | -2.89 | 0.42 |

| 15-Chlorosafracin A | C₂₅H₂₈ClN₃O₆ | 502.96 | -2.65 | 0.50 |

| 15-Fluorosafracin A | C₂₅H₂₈FN₃O₆ | 485.51 | -2.32 | 0.48 |

Key Observations :

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying 15-Bromosafracin A?

- Methodological Answer : Synthesis typically involves bromination of Safracin A using regioselective electrophilic substitution. Purification requires reverse-phase HPLC with a C18 column, monitored via UV-Vis spectroscopy (λ = 280 nm). Ensure reproducibility by documenting solvent gradients (e.g., acetonitrile/water) and retention times. Structural confirmation should follow via NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of 2D NMR (e.g., COSY, HSQC, HMBC) to assign proton and carbon environments, particularly focusing on bromine-induced deshielding in the aromatic region. X-ray crystallography is ideal for absolute configuration determination. Cross-validate with HRMS (expected [M+H]+ = 634.12 Da) and compare spectral data to Safracin A to confirm bromination at C15 .

Q. What protocols ensure accurate assessment of this compound’s purity and stability?

- Methodological Answer : Employ LC-MS with a photodiode array detector to quantify impurities (<1% area under the curve). Stability studies should include accelerated degradation under varied pH (2–9), temperature (4–40°C), and light exposure. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life, and validate with real-time data .

Advanced Research Questions

Q. How to design experiments investigating this compound’s mechanism of action against drug-resistant pathogens?

- Methodological Answer : Combine transcriptomic profiling (RNA-seq) of treated bacterial cultures with proteomic analysis to identify target pathways. Use CRISPR-Cas9 knockouts of candidate genes (e.g., efflux pumps) to confirm resistance mechanisms. Validate via competitive binding assays with radiolabeled analogs and surface plasmon resonance (SPR) for affinity quantification .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer : Perform meta-analysis of existing datasets to identify confounding variables (e.g., cell line-specific expression of detoxifying enzymes). Use isogenic cell lines to isolate genetic factors. Replicate studies under standardized conditions (e.g., serum-free media, matched incubation times) and apply statistical tools like ANOVA with post-hoc Tukey tests to assess significance .

Q. How to optimize this compound’s in vivo efficacy while minimizing off-target effects?

- Methodological Answer : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling in murine models to correlate dose regimens with bacterial load reduction. Use fluorescently tagged analogs for biodistribution studies via IVIS imaging. Mitigate toxicity by co-administering cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life and reduce metabolite-related side effects .

Q. What computational approaches support structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against homology-modeled bacterial targets (e.g., DNA gyrase). Use QSAR models trained on IC50 data of analogs to predict bromine substitution effects. Validate with free-energy perturbation (FEP) calculations to estimate binding affinity changes .

Q. How to address bacterial resistance to this compound in longitudinal studies?

- Methodological Answer : Conduct serial passage assays under sub-MIC conditions to induce resistance. Sequence resistant strains to identify mutations (e.g., efflux pump upregulation). Test synergy with adjuvants like efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) using checkerboard assays (FIC index ≤0.5 indicates synergy) .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., MIC values, NMR shifts) in supplementary materials. Use clear headings (e.g., "Table 1: Cytotoxicity IC50 Across Cell Lines") and footnotes for statistical methods .

- Figures : Prioritize clarity; avoid overcrowding spectra or chromatograms. Label key peaks (e.g., bromine isotope patterns in HRMS) .

- Reproducibility : Archive experimental protocols (e.g., SOPs for HPLC gradients) in public repositories like Zenodo. Disclose batch-to-batch variability in synthesis yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。